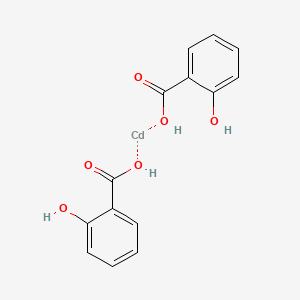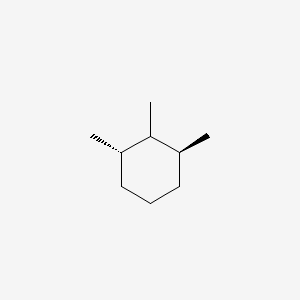
Buttpark 8\02-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buttpark 8\02-21, also known by its chemical name 7-Fluoro-2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole, is an organic compound with the molecular formula C15H8F2N2S. This compound is characterized by its unique structure, which includes both fluorine and benzothiazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Buttpark 8\02-21 typically involves a multi-step reaction process. One common method includes the following steps :
Starting Materials: The synthesis begins with appropriate starting materials such as fluorobenzene and imidazole derivatives.
Electrophilic Substitution: The initial step involves an electrophilic substitution reaction where the fluorine atom is introduced into the benzene ring.
Cyclization: The substituted benzene ring undergoes cyclization with the imidazole derivative to form the benzothiazole structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Buttpark 8\02-21 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms in the compound.
Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the imidazole ring, forming various addition products.
Scientific Research Applications
Buttpark 8\02-21 has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: this compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Buttpark 8\02-21 involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Buttpark 8\02-21 can be compared with other similar compounds, such as :
7-Bromo-2H-1,4-benzoxazin-3(4H)-one: This compound shares a similar benzothiazole structure but differs in its substitution pattern, leading to different chemical and biological properties.
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Another compound with a similar imidazole ring but a different heterocyclic system, resulting in distinct reactivity and applications.
4-Fluorobenzothiazole: This compound has a simpler structure with only the benzothiazole moiety, making it less versatile compared to this compound.
The uniqueness of this compound lies in its dual fluorine substitution and the presence of both imidazole and benzothiazole rings, which contribute to its diverse reactivity and wide range of applications.
Properties
Molecular Formula |
C15H8F2N2S |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
6-fluoro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C15H8F2N2S/c16-10-3-1-9(2-4-10)12-8-19-13-6-5-11(17)7-14(13)20-15(19)18-12/h1-8H |
InChI Key |
KLOQFHSRNUALQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)F)SC3=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


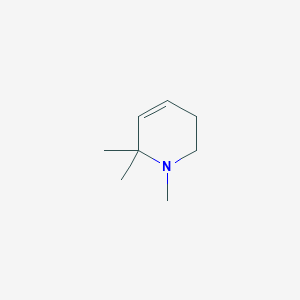
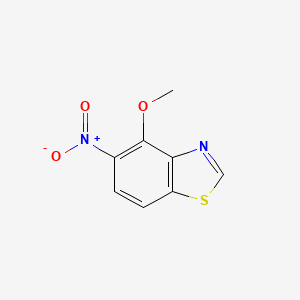

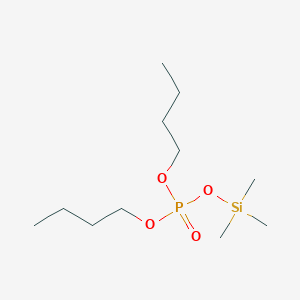
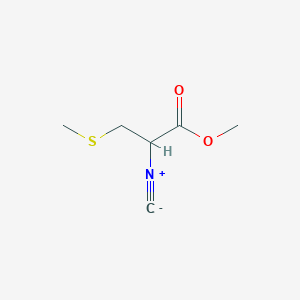

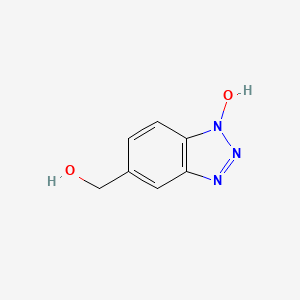
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
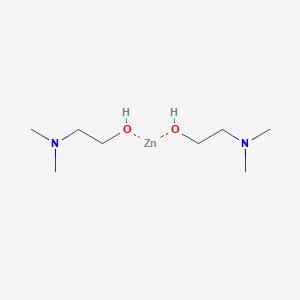
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
